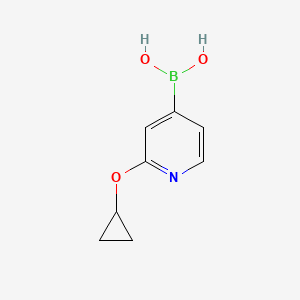
(2-Cyclopropoxypyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropoxypyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxypyridin-4-yl)boronic acid typically involves the halogen-metal exchange followed by borylation. One common method is to start with a halogenated pyridine derivative, such as 2-chloropyridine, and perform a halogen-metal exchange using a metal reagent like lithium or magnesium. This intermediate is then treated with a boron-containing reagent, such as bis(pinacolato)diboron, under suitable conditions to form the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a large scale. This method allows for efficient synthesis with high throughput and minimal reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopropoxypyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other reactions like the Chan-Lam coupling, where it forms carbon-nitrogen or carbon-oxygen bonds .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an electrophile (e.g., aryl halide) under mild conditions.
Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an amine or alcohol as the nucleophile.
Major Products
The major products of these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the nature of the electrophile and nucleophile used in the reaction .
Applications De Recherche Scientifique
(2-Cyclopropoxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Cyclopropoxypyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. This process results in the formation of a new carbon-carbon bond . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the cyclopropoxy group.
2-Chloropyridine-4-boronic acid: Contains a chlorine substituent instead of a cyclopropoxy group.
2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a trifluoromethyl group instead of a cyclopropoxy group.
Uniqueness
(2-Cyclopropoxypyridin-4-yl)boronic acid is unique due to the presence of the cyclopropoxy group, which can impart different electronic and steric properties compared to other pyridinylboronic acids. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications .
Propriétés
Formule moléculaire |
C8H10BNO3 |
|---|---|
Poids moléculaire |
178.98 g/mol |
Nom IUPAC |
(2-cyclopropyloxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-3-4-10-8(5-6)13-7-1-2-7/h3-5,7,11-12H,1-2H2 |
Clé InChI |
IPIBTPFLCVTHNO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)OC2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




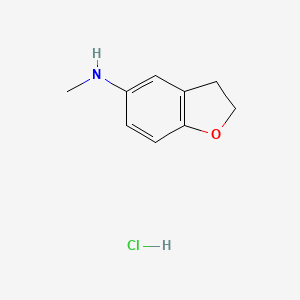

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)


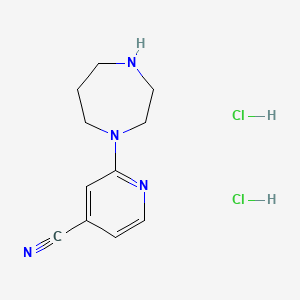


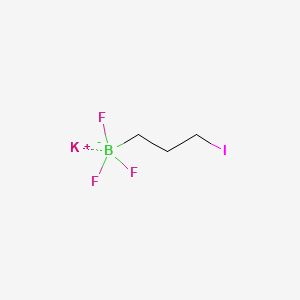

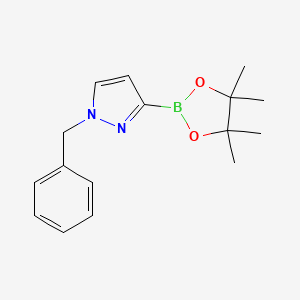
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
